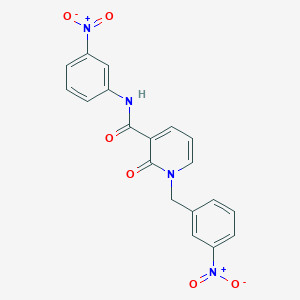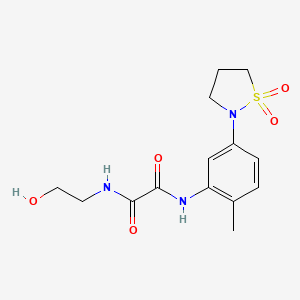
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiazolone derivatives, as mentioned in the first paper, involves a two-stage process where a linear oxamate is formed and subsequently cyclized to produce the heterocycle . Although the specific synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide is not described, it is likely that a similar approach could be used, starting with appropriate sulfamide and oxalate precursors, followed by cyclization and further functionalization to introduce the hydroxyethyl group.
Molecular Structure Analysis
The molecular structure of isothiazolone derivatives is characterized by a 1,1-dioxide substitution on the isothiazolidin ring, which is a common feature in the compound of interest . The presence of this moiety suggests that the compound may have similar reactivity and electronic properties to those described in the first paper.
Chemical Reactions Analysis
The first paper suggests that the isothiazolone derivatives can form stable complexes with solvents such as dimethylformamide . This indicates that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide may also form similar complexes, which could be relevant in understanding its solubility and reaction behavior in different media.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide are not directly reported, the structure suggests that it would exhibit properties typical of oxalamides and isothiazolone dioxides. These might include moderate solubility in polar organic solvents, potential antibacterial activity as seen in oxazolidinone derivatives , and a certain degree of stability due to the presence of the 1,1-dioxide group.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Oxazolidinones, such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide, are recognized for their unique mechanism of inhibiting bacterial protein synthesis. Studies have highlighted the in vitro effectiveness of oxazolidinone analogs against a wide range of clinically significant pathogens, including both Gram-positive and Gram-negative bacteria, without the development of rapid resistance (Zurenko et al., 1996). The lack of cross-resistance with other common antibiotics in strains resistant to them, such as vancomycin-resistant enterococci and penicillin-resistant pneumococci, further underscores the potential of oxazolidinones as a novel therapeutic option (Brickner et al., 1996).
Antimicrobial Efficacy
The antimicrobial efficacy of oxazolidinones extends to challenging infections like actinomycetoma produced by Nocardia brasiliensis, where novel oxazolidinone prodrugs have shown significant therapeutic effects in vivo (Espinoza-González et al., 2008). This suggests their applicability in treating mycetoma and possibly other infections caused by similarly hard-to-treat pathogens.
Synthesis and Structural Analysis
Research on oxazolidinones has also delved into the synthesis of new heterocyclic compounds based on this core structure, aiming to explore their biological activity and potential applications (Tlekhusezh et al., 1996; Chernysheva et al., 1999). These studies contribute to a deeper understanding of the chemical properties and potential modifications to enhance the therapeutic profile of oxazolidinones.
Eigenschaften
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-3-4-11(17-6-2-8-23(17,21)22)9-12(10)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAAFJSLHSYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

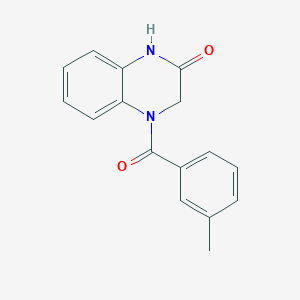
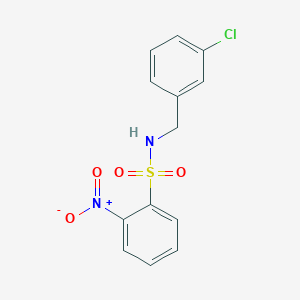
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)
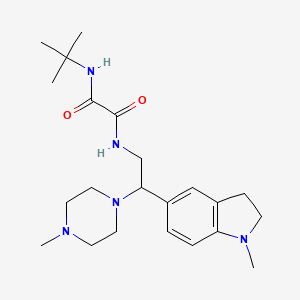
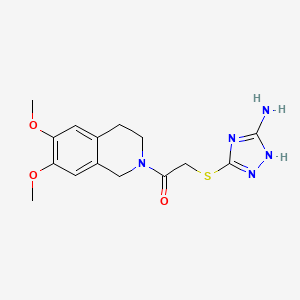


![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)
![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

